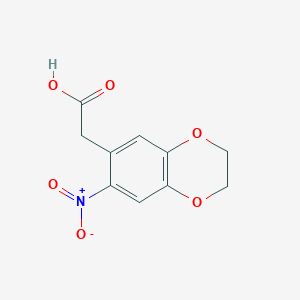
2-(7-硝基-2,3-二氢-1,4-苯并二噁烷-6-基)乙酸
描述
“2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid” is a chemical compound with the CAS Number: 1267029-54-8 . It has a molecular weight of 239.18 . The IUPAC name for this compound is (7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO6/c12-10(13)4-6-3-8-9(17-2-1-16-8)5-7(6)11(14)15/h3,5H,1-2,4H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.科学研究应用
酶抑制研究
该化合物已被研究其抑制某些酶的潜力。 例如,它对胆碱酯酶和脂氧合酶表现出中等至弱的抑制作用 。这些酶参与各种生理过程,抑制它们可以用于治疗阿尔茨海默病和炎症性疾病等疾病。
抗菌生物膜抑制
研究表明,该分子对细菌生物膜有效,特别是抑制了60.04%的枯草芽孢杆菌生物膜生长 。生物膜是医疗器械和工业管道中的主要问题,寻找可以破坏其形成的药物至关重要。
溶血活性
与研究其生物膜抑制特性的同一项研究还评估了其溶血活性 。溶血是指红细胞的破坏,这是评估新化合物用于治疗用途的安全性的一个关键参数。
N-取代衍生物的合成
该化合物作为合成N-取代衍生物的前体 。这些衍生物具有广泛的应用,包括开发具有潜在治疗效果的新药。
肾上腺素能拮抗剂合成
它已用于合成作为α-和β-肾上腺素能拮抗剂评估的立体异构体 。这些拮抗剂在治疗心血管疾病,如高血压和心力衰竭中很重要。
安全和危害
未来方向
作用机制
Target of Action
Related compounds have been shown to exhibit antibacterial properties, suggesting potential targets within bacterial cells .
Mode of Action
It has been suggested that related compounds may interact with bacterial cells to inhibit biofilm formation
Biochemical Pathways
Given its potential antibacterial properties, it may interfere with pathways essential for bacterial growth and survival .
Result of Action
The compound has been shown to exhibit antibacterial properties, particularly against Bacillus subtilis and Escherichia coli, where it inhibited bacterial biofilm growth by 60.04% . This suggests that the compound may have potential applications as an antibacterial agent.
生化分析
Biochemical Properties
2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . The interaction with these enzymes suggests that 2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid may influence the breakdown of acetylcholine and the metabolism of fatty acids, respectively. Additionally, the nitro group in the compound’s structure may participate in redox reactions, further affecting cellular metabolism.
Cellular Effects
The effects of 2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid on various types of cells and cellular processes are significant. This compound has demonstrated antibacterial activity, inhibiting the growth of bacterial biofilms, particularly against Bacillus subtilis and Escherichia coli . The inhibition of biofilm formation suggests that 2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid may interfere with cell signaling pathways and gene expression involved in biofilm development. Furthermore, the compound’s interaction with enzymes involved in lipid metabolism may influence cellular energy production and overall cellular metabolism.
Molecular Mechanism
At the molecular level, 2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exerts its effects through various mechanisms. The compound’s ability to inhibit cholinesterases and lipoxygenase enzymes suggests that it may bind to the active sites of these enzymes, preventing their normal function . This inhibition can lead to an accumulation of acetylcholine and altered fatty acid metabolism, impacting cellular signaling and energy production. Additionally, the nitro group in the compound’s structure may undergo redox reactions, generating reactive oxygen species that can further influence cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid may change over time due to its stability and degradation. The compound is typically stored at room temperature and is stable under normal conditions . Prolonged exposure to light or heat may lead to degradation, reducing its efficacy in biochemical assays. Long-term studies have shown that the compound’s antibacterial activity remains consistent over time, suggesting that it maintains its bioactivity in vitro .
Metabolic Pathways
2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of cholinesterases and lipoxygenase enzymes suggests its involvement in the metabolism of acetylcholine and fatty acids . Additionally, the nitro group may participate in redox reactions, influencing the cellular redox state and impacting metabolic flux. These interactions can lead to changes in metabolite levels and overall cellular metabolism.
属性
IUPAC Name |
2-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c12-10(13)4-6-3-8-9(17-2-1-16-8)5-7(6)11(14)15/h3,5H,1-2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBNHCODFVRXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


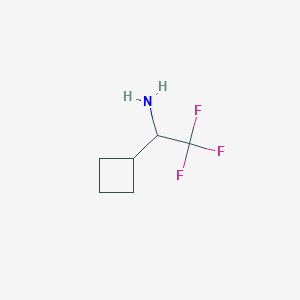
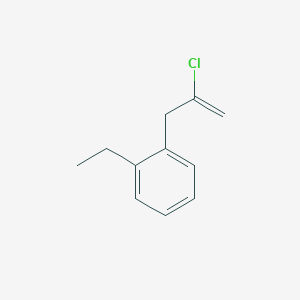
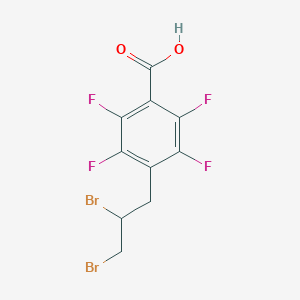
![(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1426263.png)
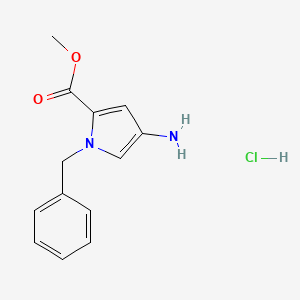
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1426266.png)

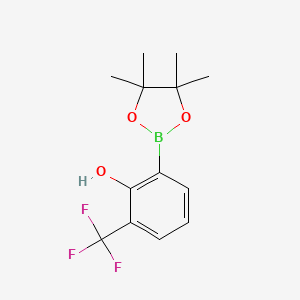
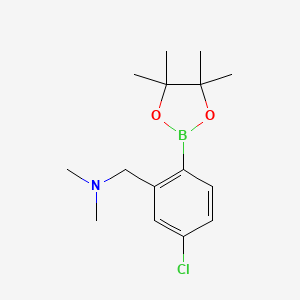

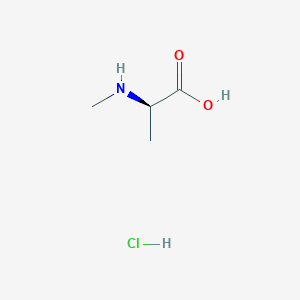
![N-[6-(dimethylamino)pyridin-3-yl]-3-fluorobenzene-1-sulfonamide](/img/structure/B1426278.png)
![tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate](/img/structure/B1426279.png)
![methyl 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1426280.png)
